molecular formula C10H13ClO2 B7870898 1-(5-chloro-2-methoxyphenyl)propan-2-ol

1-(5-chloro-2-methoxyphenyl)propan-2-ol

Cat. No.: B7870898
M. Wt: 200.66 g/mol
InChI Key: BUCLPMSSVLIMGC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . Its structure features a propan-2-ol backbone linked to a phenyl ring substituted with both a chloro (electron-withdrawing) and a methoxy (electron-donating) group, creating a unique electronic and steric profile that is of significant interest in synthetic and medicinal chemistry research . This compound serves as a valuable intermediate or building block in organic synthesis. While direct applications for this specific compound are not extensively documented, research into its close structural analog, 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol, highlights the potential of this chemical family. Such analogs are investigated for their potential biological activities and are used as tool compounds in pharmacological research, particularly in the study of nuclear receptors like the Pregnane X Receptor (PXR) . The preparation of this compound and its analogs can involve multi-step synthetic routes, which may include aromatic substitution, Friedel-Crafts acylation, and reduction processes . This product is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCLPMSSVLIMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Chloro 2 Methoxyphenyl Propan 2 Ol

Retrosynthetic Analysis of the 1-(5-chloro-2-methoxyphenyl)propan-2-ol Structure

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis for plausible synthetic routes. The primary target is a secondary alcohol, which suggests two main retrosynthetic pathways.

The first and most direct disconnection is at the carbon-carbon bond between the first and second carbon of the propane (B168953) chain (C1-C2). This bond can be conceptually formed through the nucleophilic addition of an ethyl group equivalent to a corresponding aldehyde. This pathway leads back to 5-chloro-2-methoxybenzaldehyde (B1307231) as a key starting material and an ethyl nucleophile, such as an ethyl Grignard reagent (e.g., ethylmagnesium bromide).

A second common disconnection is the oxidation of the secondary alcohol to its corresponding ketone. This approach identifies 1-(5-chloro-2-methoxyphenyl)propan-2-one as the immediate precursor. nih.gov This ketone can then be further deconstructed. For instance, a disconnection of the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group suggests a synthesis starting from a derivative of 5-chloro-2-methoxytoluene.

These primary precursors, 5-chloro-2-methoxybenzaldehyde and 1-(5-chloro-2-methoxyphenyl)propan-2-one, are central to the synthetic strategies discussed in the following sections.

Classical Organic Synthesis Routes

Classical organic synthesis provides several reliable methods for the preparation of this compound. These routes typically yield a racemic mixture of the product, meaning both enantiomers are produced in equal amounts.

Alkylation Reactions for Propanol (B110389) Moiety Introduction

Alkylation strategies are fundamental in carbon-carbon bond formation. For the synthesis of this compound, the Grignard reaction is a prime example of an effective alkylation method. This reaction involves the nucleophilic attack of an organometallic reagent on a carbonyl group.

The synthesis would proceed by reacting 5-chloro-2-methoxybenzaldehyde with an ethylmagnesium halide, typically ethylmagnesium bromide (EtMgBr), in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The ethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound.

Reaction Step Reagents and Conditions Intermediate/Product
Grignard Reaction5-chloro-2-methoxybenzaldehyde, Ethylmagnesium bromide, Diethyl etherIntermediate alkoxide
Acidic WorkupH₃O⁺ (e.g., dilute HCl or H₂SO₄)This compound (racemic)

Reduction of Ketone Precursors to this compound

The reduction of a ketone is a common and efficient method for the synthesis of secondary alcohols. In this approach, the precursor is 1-(5-chloro-2-methoxyphenyl)propan-2-one . nih.gov This ketone can be reduced to the target alcohol using a variety of reducing agents.

A widely used and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) . nih.govmdpi.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). NaBH₄ acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. google.comgoogle.com The resulting alkoxide intermediate is then protonated by the solvent to give the final alcohol product. This method is favored for its mild conditions and high yields. nih.gov

Ketone Precursor Reducing Agent Solvent Product
1-(5-chloro-2-methoxyphenyl)propan-2-oneSodium Borohydride (NaBH₄)Methanol or EthanolThis compound (racemic)

Other reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be used, but NaBH₄ is generally preferred for its greater safety and chemoselectivity, as it does not typically reduce other functional groups like esters or carboxylic acids. mdpi.com

Nucleophilic Substitution Strategies

Nucleophilic substitution offers an alternative pathway to construct the propanol framework. One potential strategy involves the reaction of a suitable electrophile with a hydroxide (B78521) nucleophile. For instance, a molecule such as 1-bromo-2-(5-chloro-2-methoxyphenyl)propane could undergo an Sₙ2 reaction with a hydroxide source like sodium hydroxide to yield the target alcohol.

A more elaborate but documented approach for structurally similar compounds involves the synthesis of an α-haloketone intermediate. For example, a derivative of 2-bromopropiophenone (B137518) could be synthesized and then undergo nucleophilic substitution. nih.govsigmaaldrich.com In a related synthesis, 2-bromopropiophenone reacts with an N-substituted piperazine, and the resulting aminoketone is subsequently reduced to the corresponding propanol derivative. mdpi.comsigmaaldrich.com Applying this logic, one could envision a route where a nucleophile adds to an appropriately substituted 2-bromopropiophenone, followed by reduction of the ketone to form the secondary alcohol.

Another plausible nucleophilic substitution strategy involves the ring-opening of an epoxide. A precursor like 2-(5-chloro-2-methoxyphenyl)propylene oxide could be subjected to nucleophilic attack by a hydride reagent. The hydride would preferentially attack the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound after an aqueous workup.

Stereoselective Synthesis of this compound Enantiomers

For applications where a specific three-dimensional arrangement of the molecule is required, stereoselective synthesis is necessary to produce a single enantiomer (either (R) or (S)).

Chiral Catalyst Applications in Asymmetric Synthesis

Asymmetric synthesis utilizes chiral catalysts or reagents to control the stereochemical outcome of a reaction. The most common approach for synthesizing enantiomerically pure this compound is the asymmetric reduction of its prochiral ketone precursor, 1-(5-chloro-2-methoxyphenyl)propan-2-one .

This transformation can be achieved with high enantioselectivity using several catalytic systems:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (like borane-THF or catecholborane). mdpi.comwikipedia.org The choice of the chiral catalyst, derived from a chiral amino alcohol like proline, determines which enantiomer of the alcohol is formed. This method is well-regarded for its high enantiomeric excesses (ee) in the reduction of various aryl ketones. mdpi.comwikipedia.org

Transition Metal Catalysts: Chiral transition metal complexes are also highly effective for asymmetric hydrogenation. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used. wikipedia.org In a process known as asymmetric transfer hydrogenation, a hydrogen source like isopropanol (B130326) or formic acid is used in place of H₂ gas. acs.org These systems can achieve excellent enantioselectivity for the reduction of substituted acetophenones. researchgate.net

Catalytic System Catalyst Type Reducing Agent Stereochemical Outcome
CBS ReductionChiral OxazaborolidineBorane (BH₃)Enantiomerically enriched (R)- or (S)-alcohol
Asymmetric HydrogenationRu-BINAP ComplexH₂Enantiomerically enriched (R)- or (S)-alcohol
Asymmetric Transfer HydrogenationChiral Ru/Diamine ComplexIsopropanol or Formic AcidEnantiomerically enriched (R)- or (S)-alcohol

The selection of the specific chiral ligand or catalyst is crucial as it dictates the facial selectivity of the hydride attack on the ketone, thereby producing the desired enantiomer of this compound with high purity.

Chemoenzymatic Approaches for Enantiopure this compound

Chemoenzymatic methods offer a powerful strategy for the synthesis of enantiopure alcohols by combining the versatility of chemical synthesis with the high selectivity of biocatalysts. These approaches typically involve the enzymatic resolution of a racemic mixture of the target alcohol or the asymmetric reduction of its corresponding ketone precursor.

Enzymatic Kinetic Resolution (EKR):

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. In the context of this compound, this would involve the use of an enzyme, typically a lipase (B570770), to selectively acylate one of the enantiomers of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol).

Lipases are the most common enzymes used for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.gov Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a particularly effective and frequently used biocatalyst for the resolution of secondary alcohols. nih.govrsc.org The enantioselectivity of these reactions is influenced by the structure of the substrate, the acyl donor, the solvent, and the reaction conditions. nih.gov

For instance, the kinetic resolution of racemic 1-phenylethanol, a structural analog of the target compound, has been successfully achieved using CAL-B with vinyl acetate (B1210297) as the acyl donor in protic ionic liquids, resulting in high enantioselectivities (92–>99%). rsc.org Similarly, the resolution of various aryloxy-propan-2-yl acetates has been accomplished through lipase-catalyzed hydrolysis, yielding enantiomerically pure or enriched intermediates. mdpi.com In a study on the resolution of racemic 2-aryl-propanols, it was found that the type of lipase and the substitution pattern on the aromatic ring significantly affected the enantioselectivity of the acetylation reaction. researchgate.net

A general scheme for the lipase-catalyzed kinetic resolution of racemic this compound is presented below:

Scheme 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(5-chloro-2-methoxyphenyl)propan-2-ol

The success of this resolution is dependent on the enzyme's ability to differentiate between the two enantiomers. The following table summarizes the results of lipase-catalyzed resolutions of analogous secondary alcohols, demonstrating the feasibility of this approach.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Aryl Propanol Derivatives

Racemic AlcoholLipaseAcyl Donor/ReactionSolventProduct(s) & eeReference
rac-1-phenylethanolCandida antarctica lipase B (CAL-B)Vinyl acetateProtic ionic liquids(R)-acetate (>99% ee) and (S)-alcohol (92->99% ee) rsc.org
rac-1-(2,6-dimethylphenoxy)propan-2-yl acetatePseudomonas fluorescens lipaseHydrolysisPhosphate buffer/MeCN(R)-alcohol (>99% ee) and (S)-acetate (>99% ee) mdpi.com
rac-2-aryl-propanolsPorcine pancreas lipase (PPL)Vinyl acetateOrganic solventEnantiomeric ratio (E) up to 144 researchgate.net
rac-1-(2-nitrophenoxy)propan-2-olRhizomucor miehei lipase (RM IM)Vinyl acetateTBME(R)-acetate (94% ee) and (S)-alcohol (89% ee) nih.gov

Dynamic Kinetic Resolution (DKR):

Chiral Resolution Techniques for Racemic Mixtures

Beyond enzymatic methods, classical chemical and chromatographic techniques are also employed for the resolution of racemic alcohols like this compound.

Crystallization of Diastereomeric Salts:

This is a traditional and widely used method for resolving racemic mixtures. It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers. For a racemic alcohol, this would typically involve esterification with a chiral carboxylic acid.

Chiral Chromatography:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. This method can provide enantiomers with very high purity.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound typically proceeds via the reduction of its precursor ketone, 1-(5-chloro-2-methoxyphenyl)propan-2-one. The optimization of this reduction step is crucial for achieving high yields and purity of the final product.

The reduction of ketones to secondary alcohols can be achieved using various reducing agents. chemguide.co.uk Common choices include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and solvent can significantly impact the reaction's outcome. For instance, LiAlH₄ is a more powerful reducing agent than NaBH₄ but is also more reactive and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk

The following table outlines general conditions for the reduction of ketones to secondary alcohols.

Table 2: General Conditions for Ketone Reduction

KetoneReducing AgentSolventGeneral ConditionsProductReference
PropanoneNaBH₄Ethanol/WaterRoom TemperaturePropan-2-ol chemguide.co.uk
General KetoneLiAlH₄Dry ether (e.g., ethoxyethane)Room temperature, followed by acid workupSecondary Alcohol chemguide.co.uk

For a specific compound like 1-(5-chloro-2-methoxyphenyl)propan-2-one, optimization would involve screening different reducing agents, solvents, temperatures, and reaction times to maximize the yield of this compound while minimizing the formation of byproducts.

Novel Synthetic Pathways to this compound

While the reduction of the corresponding ketone is the most direct route, novel synthetic pathways may offer advantages in terms of efficiency, stereoselectivity, or environmental impact. Research into new synthetic methods for structurally similar compounds can provide insights into potential new routes for this compound.

One area of ongoing research is the development of new catalytic systems for the asymmetric reduction of ketones, which would provide direct access to enantiopure alcohols without the need for a separate resolution step. Another approach could involve the development of novel carbon-carbon bond-forming reactions to construct the carbon skeleton of the molecule in a stereocontrolled manner.

For example, the synthesis of chloro-substituted analogs of other heterocyclic compounds has been explored, which could inspire new strategies for the synthesis of the substituted phenyl ring of the target molecule. researchgate.netmdpi.comnih.govbhu.ac.in

Advanced Spectroscopic and Structural Characterization of 1 5 Chloro 2 Methoxyphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(5-chloro-2-methoxyphenyl)propan-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in different NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays signals for the three protons on the substituted phenyl ring. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at the C4 position. The proton at C4 would likely present as a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C3 is anticipated to be a doublet, coupled to the proton at C4.

The aliphatic region of the spectrum contains signals for the propan-2-ol side chain. The methoxy (B1213986) group protons (-OCH₃) will appear as a sharp singlet. The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely appear as two distinct signals, possibly as doublets of doublets, due to their diastereotopic nature and coupling with the adjacent methine proton. The methine proton (-CHOH) is expected to be a multiplet, coupled to the adjacent methylene (B1212753) protons and the methyl protons. The methyl group protons (-CH₃) of the propan-2-ol moiety would appear as a doublet, coupled to the methine proton. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (C3)7.15 - 7.25d
Aromatic H (C4)7.05 - 7.15dd
Aromatic H (C6)6.80 - 6.90d
-OCH₃3.80 - 3.90s
-CHOH4.00 - 4.20m
-CH₂- (diastereotopic)2.70 - 2.90m
-CH₃1.15 - 1.25d
-OHVariablebr s

Note: These are predicted values and may vary from experimental data.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The aromatic region will show six signals. The carbon bearing the methoxy group (C2) and the carbon bearing the chlorine atom (C5) will have their chemical shifts influenced by these substituents. The remaining four aromatic carbons (C1, C3, C4, C6) will also have characteristic chemical shifts.

In the aliphatic region, the carbon of the methoxy group (-OCH₃) will appear at a distinct chemical shift. The carbon of the methine group (-CHOH) will be observed in the region typical for alcohol-bearing carbons. The benzylic methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will also have characteristic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (Aromatic)130 - 132
C2 (Aromatic, C-O)155 - 157
C3 (Aromatic)112 - 114
C4 (Aromatic)128 - 130
C5 (Aromatic, C-Cl)125 - 127
C6 (Aromatic)127 - 129
-CHOH68 - 72
-CH₂-38 - 42
-OCH₃55 - 57
-CH₃22 - 25

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the aromatic protons (H3-H4, H4-H6), between the methine proton (-CHOH) and the methylene (-CH₂-) and methyl (-CH₃) protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the methoxy protons to the C2 aromatic carbon, and from the benzylic methylene protons to the C1, C2, and C6 aromatic carbons, as well as to the methine carbon of the propan-2-ol unit.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Modes of Alcohol, Methoxy, and Halogenated Phenyl Groups

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Alcohol (-OH) group: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

Methoxy (-OCH₃) group: The C-H stretching vibrations of the methoxy group are expected to appear around 2830-2950 cm⁻¹. The C-O stretching vibration of the aryl ether will likely be observed as a strong band in the region of 1230-1270 cm⁻¹ (asymmetric) and near 1020-1075 cm⁻¹ (symmetric).

Halogenated Phenyl Group: The C-H stretching vibrations of the aromatic ring will be seen above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The C-Cl stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Alkyl groups: The C-H stretching vibrations of the propan-2-ol side chain will be observed in the 2850-2960 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups will be present in the 1375-1465 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will likely be found around 1100 cm⁻¹.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would lead to several characteristic fragment ions. A common fragmentation pathway for alcohols is the alpha-cleavage, which for this molecule would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion. Another significant fragmentation would be the benzylic cleavage, resulting in the formation of a substituted benzyl (B1604629) cation. The loss of a water molecule (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols. The presence of the methoxy group could lead to the loss of a formaldehyde (B43269) (CH₂O) or a methyl radical. The fragmentation pattern would provide valuable information to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass. For this compound, the molecular formula is established as C₁₀H₁₃ClO₂.

The theoretical monoisotopic mass of this compound is calculated to be 200.0604073 Da. HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion to a very high degree of precision. The presence of chlorine is distinctly marked by the isotopic pattern, with the M+2 peak (containing the ³⁷Cl isotope) appearing at approximately one-third the intensity of the molecular ion peak (containing the ³⁵Cl isotope). The experimentally determined mass from HRMS would be compared to the theoretical value, and a match within a narrow tolerance (typically in the parts per million range) confirms the elemental composition.

PropertyValue
Molecular Formula C₁₀H₁₃ClO₂
Theoretical Monoisotopic Mass 200.0604073 Da
Calculated Molecular Weight 200.66 g/mol

This table displays the key mass properties for this compound used in HRMS analysis.

Fragmentation Pattern Analysis

The mass spectrum of this compound is characterized by specific fragmentation pathways that provide structural information. As an alcohol, it is prone to alpha cleavage and dehydration. libretexts.org The alpha cleavage involves the breaking of the C-C bond adjacent to the hydroxyl group, which can lead to the formation of a resonance-stabilized cation. Dehydration would result in the loss of a water molecule (18 amu). libretexts.org

The presence of an aromatic ring generally leads to a relatively stable molecular ion. libretexts.org Key fragmentation of the molecule would likely involve the loss of a methyl group from the propanol (B110389) side chain or cleavage between the first and second carbon of the propyl chain. The chloro-substituted methoxyphenyl group would also produce characteristic fragments. Due to the stability of the aromatic ring, fragments containing this moiety are expected to be prominent in the spectrum. nih.gov

Ion (m/z)Possible Fragment StructureFragmentation Pathway
200/202 [C₁₀H₁₃ClO₂]⁺Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes
185/187 [C₉H₁₀ClO₂]⁺Loss of CH₃
182/184 [C₁₀H₁₁Cl]⁺Loss of H₂O
157/159 [C₈H₈ClO]⁺Cleavage of the propanol side chain
45 [C₂H₅O]⁺Alpha cleavage of the C-C bond next to the oxygen

This table outlines the potential fragmentation ions and their origins for this compound in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

The study of electronic transitions through UV-Vis spectroscopy provides valuable information about the chromophores within a molecule. For this compound, the primary chromophore is the substituted benzene ring. The absorption of UV light by this aromatic system leads to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophoric Analysis of the Aryl Moiety

The aryl moiety, 5-chloro-2-methoxyphenyl, is the principal chromophore in this compound. The UV-Vis spectrum is expected to be dominated by π → π* transitions characteristic of the benzene ring. These transitions typically give rise to two main absorption bands: the E-band (around 200 nm) and the B-band (around 250-290 nm). The presence of substituents on the benzene ring—the chloro and methoxy groups—influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The methoxy group, an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The chloro group also acts as an auxochrome and will further modify the absorption profile.

ChromophoreExpected TransitionApproximate λmax Range (nm)
Substituted Benzene Ring π → π* (E-band)200-220
Substituted Benzene Ring π → π* (B-band)260-290

This table summarizes the expected electronic transitions for the aryl chromophore in this compound.

X-ray Crystallography for Solid-State Structure of this compound

Crystal Structure Determination and Unit Cell Parameters

ParameterDescription
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal structure.
a, b, c The lengths of the unit cell axes in angstroms (Å).
α, β, γ The angles between the unit cell axes in degrees (°).
Volume (V) The volume of the unit cell in cubic angstroms (ų).
Z The number of molecules per unit cell.

This table describes the typical unit cell parameters that would be determined from an X-ray crystallography study.

Computational and Theoretical Chemistry Studies on 1 5 Chloro 2 Methoxyphenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are methods used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure (the arrangement of electrons) of molecules. It is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by identifying the lowest energy state. DFT also provides insights into various electronic properties. A computational study on a different propanol (B110389) derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, utilized DFT to analyze its structure and properties. asianresassoc.org

No specific DFT studies, optimized geometry data, or electronic structure analyses for 1-(5-chloro-2-methoxyphenyl)propan-2-ol are available in the public scientific literature.

Conformational Analysis of this compound

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around its single bonds. These analyses help determine the most stable conformers and the energy barriers between them.

No specific conformational analysis studies for this compound have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, a computational study of a different compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, found a consistent FMO energy gap of approximately 4.98 eV across different solvents. asianresassoc.org

There are no available FMO analysis results or reported HOMO-LUMO gap values specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It helps to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for understanding non-covalent interactions and reaction sites.

No MEP maps or related analyses for this compound could be found in the literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and electron delocalization. wikipedia.orgwisc.edu It quantifies the stability arising from interactions between filled (donor) and empty (acceptor) orbitals. For example, an NBO analysis of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol identified a strong stabilizing interaction between a nitrogen lone pair and an antibonding orbital, contributing to the molecule's stability. asianresassoc.org

Specific NBO analysis, including data on donor-acceptor interactions and stabilization energies for this compound, has not been reported in published research.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. It provides insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment, which are not apparent from static models. For example, MD simulations have been used to study the interaction of 2-propanol with cobalt oxide surfaces. chemrxiv.org

No molecular dynamics simulation studies specifically investigating the behavior of this compound are available.

Conformational Dynamics of this compound in Solution

The three-dimensional structure of a molecule is not static; rather, it exists as an ensemble of different spatial arrangements known as conformers. These conformers arise from the rotation around single bonds and are in a constant state of interconversion. Understanding the conformational landscape of this compound is crucial as it influences the molecule's physical, chemical, and biological properties. The conformational analysis of this molecule primarily focuses on the rotation around the C-C and C-O single bonds of the propan-2-ol side chain and the C-O bond of the methoxy (B1213986) group.

Computational methods, particularly quantum mechanics calculations, are instrumental in exploring these conformational possibilities. nih.govacs.orgrsc.orgslideshare.net By systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, the key dihedral angles that dictate its conformational space are:

τ1 (C-C-C-O): Rotation around the C1-C2 bond of the propan-2-ol chain.

τ2 (C-C-O-H): Rotation of the hydroxyl group.

τ3 (Ar-O-C-H): Rotation of the methoxy group relative to the aromatic ring.

The relative energies of the different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, conformations where the bulky phenyl ring and the hydroxyl group are in a gauche or anti arrangement are expected to be more stable than eclipsed conformations. The presence of a solvent can also significantly impact the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound in a Non-polar Solvent.
ConformerDihedral Angle (τ1)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065
Gauche (+)+60°0.8517
Gauche (-)-60°0.8517
Eclipsed5.20<1

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. protheragen.aiasu.eduarxiv.orgmdpi.comresearchgate.netresearchgate.netnih.govivanmr.commdpi.comnih.gov These methods can calculate various spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.govchemrxiv.org The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts that correlate well with experimental data. nih.gov For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group on the aromatic ring, as well as the local environment of each nucleus in the propan-2-ol side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (relative to TMS).
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH₂)2.75 - 2.8545.2
C2 (CH-OH)3.95 - 4.0568.5
C3 (CH₃)1.15 - 1.2524.1
C-Aromatic (various)6.80 - 7.20112.5 - 155.0
OCH₃3.8556.3
OH2.10 (variable)-

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The resulting vibrational modes and their corresponding frequencies and intensities can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific functional groups and vibrational motions within the molecule. For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, the C-O stretch of the ether and alcohol, and vibrations associated with the chlorinated aromatic ring.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3400 - 3500Alcohol O-H stretch
ν(C-H) aromatic3050 - 3150Aromatic C-H stretch
ν(C-H) aliphatic2850 - 3000Aliphatic C-H stretch
ν(C=C) aromatic1450 - 1600Aromatic ring C=C stretch
ν(C-O) ether1240 - 1260Aryl-alkyl ether C-O stretch
ν(C-O) alcohol1050 - 1150Secondary alcohol C-O stretch
ν(C-Cl)700 - 800Aryl-Cl stretch

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. oup.comnih.govmdpi.comnih.gov This approach is particularly valuable for predicting the properties of new or untested compounds based on the known properties of similar molecules.

For a series of analogues of this compound, a QSPR model could be developed to predict properties such as lipophilicity (logP), aqueous solubility, or boiling point. This involves calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, HOMO/LUMO energies).

Quantum chemical descriptors: Calculated using quantum mechanics (e.g., partial charges, electrostatic potentials). nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression, is used to build a model that correlates a selection of these descriptors with the property of interest. Such a model can then be used to predict the property for other compounds in the series, including this compound. For instance, a QSPR study on halogenated aromatic compounds could provide a framework for predicting the environmental fate or biological activity of this compound and its derivatives. oup.comnih.gov

Table 4: Hypothetical QSPR Data for Predicting logP of this compound Analogues.
AnalogueMolecular WeightTopological Polar Surface Area (TPSA)Predicted logP
1-(2-methoxyphenyl)propan-2-ol166.2229.461.85
1-(4-chloro-2-methoxyphenyl)propan-2-ol200.6629.462.55
This compound200.6629.462.60
1-(5-bromo-2-methoxyphenyl)propan-2-ol245.1129.462.80

Chemical Reactivity and Derivatization of 1 5 Chloro 2 Methoxyphenyl Propan 2 Ol

Functional Group Transformations of the Propan-2-ol Moiety

The secondary alcohol group is a primary site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of the secondary alcohol in 1-(5-chloro-2-methoxyphenyl)propan-2-ol yields the corresponding ketone, 1-(5-chloro-2-methoxyphenyl)propan-2-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and scale. Common methods include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or chromic acid (generated from chromium trioxide in sulfuric acid), which are effective for oxidizing secondary alcohols to ketones. Milder and more selective methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride) or the Dess-Martin periodinane oxidation, are also applicable and often preferred to avoid harsh acidic conditions.

Under more forceful oxidizing conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. However, the primary and most readily accessible oxidation product from a secondary alcohol is the ketone.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing Agent/MethodDescription
Chromic Acid (H₂CrO₄)A strong oxidizing agent, typically prepared from chromium trioxide (CrO₃) and sulfuric acid.
Pyridinium Chlorochromate (PCC)A milder chromium-based reagent that oxidizes secondary alcohols to ketones without further oxidation.
Swern OxidationUtilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that provides a mild and selective oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which can alter the molecule's physical and biological properties.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). This reaction is typically catalyzed by a strong acid (e.g., sulfuric acid) in a process known as Fischer esterification. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. For instance, reaction with acetic anhydride would yield 1-(5-chloro-2-methoxyphenyl)propan-2-yl acetate (B1210297). The enzymatic esterification of secondary metabolites, including those with alcohol functionalities, has also been explored, offering a high degree of selectivity.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. For example, treating this compound with a strong base like sodium hydride would generate the corresponding sodium alkoxide. This alkoxide can then react with an alkyl halide, such as methyl iodide, to form the corresponding ether, in this case, 2-(1-methoxypropoxy)-4-chloro-1-methoxybenzene. The Williamson ether synthesis is generally efficient for primary alkyl halides, while secondary and tertiary halides may lead to competing elimination reactions.

Reactions Involving the Aromatic Ring

The substituted benzene (B151609) ring of this compound can undergo several reactions, primarily electrophilic aromatic substitution, and transformations involving the chloro and methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the aromatic ring govern the position of incoming electrophiles. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. In this molecule, the positions ortho and para to the strongly activating methoxy group are key sites for substitution.

Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6 (relative to the methoxy group at C2). Steric hindrance from the adjacent propan-2-ol side chain might influence the regioselectivity, potentially favoring substitution at the less hindered C4 position. Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (e.g., with Br₂ and a Lewis acid catalyst), Friedel-Crafts alkylation, and acylation.

Functionalization of the Chloro and Methoxy Groups

The chloro and methoxy groups themselves can be sites of further chemical modification.

The methoxy group can be cleaved to reveal a phenol (B47542). This is commonly achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). The resulting phenol can then participate in a range of reactions, including further etherification or esterification at the phenolic hydroxyl group.

The chloro group is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here. However, under forcing conditions (high temperature and pressure) or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), the chlorine atom can be replaced by other functional groups. For instance, the corresponding boronic acid, 5-chloro-2-methoxyphenylboronic acid, is a known reactant in Suzuki-Miyaura coupling reactions, indicating the potential for such transformations on related structures.

Synthesis of Novel Derivatives of this compound

The chemical reactivity of this compound allows for the synthesis of a diverse array of derivatives. By combining the reactions described above, novel molecules with potentially interesting properties can be generated. For example, oxidation of the alcohol to a ketone, followed by electrophilic substitution on the aromatic ring, could lead to a variety of substituted ketone derivatives. Subsequent reactions at the ketone or the newly introduced functional group would further expand the library of accessible compounds. The synthesis of analogs of 1-heteroaryl-2-alkoxyphenyl compounds has been reported, showcasing the utility of such substituted phenyl ethers in constructing complex molecules. While specific examples starting directly from this compound are not prevalent in the searched literature, the fundamental reactivity of its constituent functional groups provides a clear roadmap for the design and synthesis of new derivatives.

Formation of Heterocyclic Compounds Incorporating the this compound Scaffold

The this compound structure can serve as a foundational element for the synthesis of various heterocyclic compounds. While direct examples starting from this specific alcohol are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a clear indication of its potential in forming such structures. For instance, derivatives of similar phenylpropanoids are known to undergo cyclization reactions to yield heterocycles like pyrroles and pyrazoles.

A notable example can be seen in the derivatization of a related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which has been successfully used to synthesize a variety of heterocyclic derivatives. mdpi.com In one such synthesis, the carbohydrazide (B1668358) derivative of this molecule undergoes condensation with diketones to form five-membered heterocyclic rings. mdpi.com For example, reaction with hexane-2,4-dione in propan-2-ol leads to the formation of a pyrrole (B145914) derivative. mdpi.com Similarly, reaction with pentane-2,4-dione under microwave irradiation or reflux conditions in the presence of an acid catalyst yields a 3,5-dimethyl-1H-pyrazole derivative. mdpi.com

These transformations highlight the potential of the substituted phenyl moiety to be incorporated into heterocyclic systems. The presence of the chloro and methoxy groups on the phenyl ring of this compound can influence the reaction conditions required for these cyclizations and the stability of the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Compound Formation from a Structurally Related Phenyl Derivative

Starting Material AnalogueReagentConditionsHeterocyclic Product
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazideHexane-2,4-dioneReflux in propan-2-olPyrrole derivative
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazidePentane-2,4-dioneMicrowave irradiation (100W, 100°C) or Reflux with HCl in propan-2-ol3,5-Dimethyl-1H-pyrazole derivative

This table is based on reactions of an analogous compound and is illustrative of the potential for this compound to form similar heterocyclic structures.

Exploration of Structure-Reactivity Relationships in Derivatization

The reactivity of this compound in derivatization reactions is significantly influenced by the electronic properties of the substituents on the phenyl ring. The chlorine atom at the 5-position acts as an electron-withdrawing group through induction, while the methoxy group at the 2-position is an electron-donating group through resonance. This substitution pattern affects the reactivity of both the aromatic ring and the propan-2-ol side chain.

Studies on the structure-activity relationships of analogous compounds provide valuable insights. For example, in a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, modifications to the substituents on the benzoyl moiety led to significant changes in their binding affinity to dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov Specifically, the presence of the 5-chloro and 2-methoxy groups was found to be important for potent dual antagonistic activity. nih.gov The optical configuration of the molecule also played a crucial role, with the (R)-enantiomer showing strong affinity for both receptors, while the (S)-enantiomer was a potent and selective serotonin 5-HT3 receptor antagonist. nih.gov

Furthermore, research on 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists has demonstrated the critical role of the substitution pattern on the phenyl ring in determining agonist potency. acs.org Deletion of either the 2-methoxy or 5-methoxy group resulted in a significant drop in agonist activity, underscoring the importance of these substituents for biological function. acs.org

Table 2: Influence of Phenyl Ring Substituents on the Reactivity of Analagous Compounds

Compound ClassSubstituent ModificationEffect on Reactivity/ActivityReference
4-amino-5-chloro-2-methoxybenzamide derivativesIntroduction of a methyl group on the 4-amino nitrogen and variation of the 5-substituentMarked increase in dopamine D2 receptor binding affinity. nih.gov
2,5-dimethoxyphenylpiperidinesDeletion of the 2-methoxy or 5-methoxy groupSignificant drop in agonist potency at the 5-HT2A receptor. acs.org
Chalcones and diarylpentanoidsReduction of the carbonyl groupDisappearance of characteristic color and formation of a new proton signal in NMR. mdpi.com

The interplay between the chloro and methoxy substituents, therefore, offers a means to fine-tune the reactivity of the this compound scaffold for the synthesis of a diverse range of derivatives with potentially interesting biological activities.

Mechanistic Biological Investigations of 1 5 Chloro 2 Methoxyphenyl Propan 2 Ol and Its Analogues in Vitro Focus

Interaction with Molecular Targets: Theoretical and In Vitro Studies

Direct in vitro experimental data for 1-(5-chloro-2-methoxyphenyl)propan-2-ol is limited in publicly accessible scientific literature. However, by examining structurally related compounds, particularly substituted phenethylamines and cathinones, we can infer potential molecular interactions.

Enzyme Interaction Mechanisms (e.g., Enzyme Inhibition/Activation Studies)

Compounds with a phenethylamine (B48288) backbone have been studied as MAO inhibitors. rsc.org The nature and position of substituents on the phenyl ring, as well as modifications to the amine side chain, can significantly influence the potency and selectivity of MAO inhibition. frontiersin.org For instance, certain structural features can lead to reversible or irreversible inhibition of MAO-A or MAO-B isoforms. rsc.org

Another class of enzymes that can be targeted by similar structures are cyclooxygenases (COX). Some derivatives of phenoxy acetic acid have shown selective inhibition of COX-2, an enzyme involved in inflammation. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. nih.gov

The potential for this compound to act as an enzyme inhibitor would likely depend on how its specific substitution pattern—a chloro group at position 5 and a methoxy (B1213986) group at position 2 of the phenyl ring—fits into the active site of enzymes like MAO or COX.

Receptor Binding Studies (In Vitro)

In vitro receptor binding assays for this compound are not extensively documented. However, the structural similarity to known psychoactive compounds, such as substituted amphetamines and cathinones, suggests potential interactions with monoamine transporters and receptors. nih.govacs.org

Radioligand binding assays on related compounds have revealed affinities for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as various serotonin (5-HT) and adrenergic receptors. acs.orgnih.gov For example, new (2-methoxyphenyl)piperazine derivatives have been evaluated for their affinity at 5-HT1A receptors, with some compounds showing high affinity and selectivity. acs.org

The affinity for these receptors is highly dependent on the substitution pattern on the phenyl ring and the structure of the side chain. For instance, in a series of substituted cathinones, the presence and position of a methyl group on the phenyl ring were found to influence the affinity for DAT and SERT. acs.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from in vitro receptor binding studies for analogues of this compound.

Compound/AnalogueTargetBinding Affinity (Ki, nM)
Analogue A (e.g., 4-chloro-2-methoxyphenyl derivative)DAT150
NET80
SERT500
Analogue B (e.g., 5-bromo-2-methoxyphenyl derivative)5-HT2A50
5-HT2C200

In Vitro Modulation of Biochemical Pathways

Direct studies on how this compound modulates specific biochemical pathways in vitro are not well-documented. The potential influence of this compound on metabolic pathways is inferred from the activities of structurally similar molecules.

Exploration of Specific Metabolic Pathway Influence

Given the potential interaction with monoamine transporters, a primary metabolic pathway of interest would be monoamine neurotransmission. By inhibiting the reuptake or enzymatic degradation of neurotransmitters like dopamine, norepinephrine, and serotonin, compounds of this class can significantly alter their signaling pathways. nih.gov This can lead to downstream effects on various cellular processes regulated by these neurotransmitters.

Furthermore, if the compound were to inhibit enzymes like COX-2, it would modulate the inflammatory pathway by reducing the production of prostaglandins (B1171923) from arachidonic acid. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While SAR studies specifically for derivatives of this compound are scarce, a wealth of information exists for the broader classes of phenethylamines and cathinones. These studies provide valuable insights into how specific structural modifications can impact biological activity.

Elucidation of Key Structural Features for Molecular Recognition

The key structural features that determine molecular recognition for this class of compounds include the substitution pattern on the phenyl ring, the length and branching of the alkyl side chain, and the nature of the functional groups.

Phenyl Ring Substitutions: The presence, position, and nature of substituents on the phenyl ring are critical for affinity and selectivity towards molecular targets. For example, in substituted cathinones, a para-substitution on the phenyl ring tends to confer higher serotonergic activity compared to meta-analogs. acs.org The chloro and methoxy groups in this compound are expected to significantly influence its electronic and steric properties, thereby affecting its binding to target proteins.

Side Chain Modifications: The structure of the propan-2-ol side chain is also a key determinant of activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the binding pocket of a receptor or enzyme. The length of the alkyl chain can also impact affinity; for instance, in some (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal for 5-HT1A receptor affinity. acs.org

The following table summarizes key SAR findings from studies on analogous compounds, which can help predict the activity profile of this compound and its derivatives.

Structural ModificationEffect on Biological ActivityReference
Phenyl Ring Substitution
Para-substitution on cathinonesHigher serotonergic profile acs.org
Meta-substitution on cathinonesIncreased affinity for DAT acs.org
Side Chain Modification
Four-carbon chain in (2-methoxyphenyl)piperazinesOptimal for 5-HT1A affinity acs.org
β-keto group in cathinones vs. amphetaminesGenerally worsens potency for monoamine uptake inhibition nih.gov

Design Principles for Modulating Biological Interactions

Comprehensive searches of available scientific literature and chemical databases did not yield specific in vitro biological activity data or detailed mechanistic studies for the compound this compound. While information exists for structurally related molecules, the strict requirement to focus solely on the specified compound and its direct analogues prevents the inclusion of that data. The design principles for modulating the biological interactions of this specific compound remain uncharacterized in the public research domain.

The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For a molecule like this compound, a systematic SAR study would typically involve the synthesis and in vitro evaluation of a series of analogues. These investigations would aim to identify the key structural features responsible for any observed biological effects and to optimize properties such as potency, selectivity, and metabolic stability.

Key modifications would likely target three main regions of the molecule: the substituted phenyl ring, the propan-2-ol side chain, and the specific positions of the chloro and methoxy groups.

Table 1: Hypothetical Analogue Series for SAR Studies

Modification Area Type of Modification Rationale
Phenyl Ring Positional Isomerism of SubstituentsMoving the chloro and methoxy groups to other positions (e.g., 1-(3-chloro-2-methoxyphenyl)propan-2-ol) would reveal the importance of the current 5-chloro-2-methoxy arrangement for target binding.
Nature of Halogen SubstituentReplacing the chloro group with other halogens (F, Br, I) would probe the role of electronegativity and atomic size at this position.
Nature of Alkoxy SubstituentAltering the methoxy group to ethoxy or a hydroxyl group would assess the impact of steric bulk and hydrogen bonding potential at the 2-position.
Propan-2-ol Side Chain Chain LengthShortening or lengthening the alkyl chain (e.g., ethanol (B145695) or butanol derivatives) would explore the optimal distance between the phenyl ring and the hydroxyl group.
StereochemistrySeparating and testing the individual (R)- and (S)-enantiomers of the chiral center at the 2-position of the propanol (B110389) chain would be crucial, as biological targets often exhibit stereospecific binding.
Hydroxyl Group ModificationEsterification or etherification of the hydroxyl group would determine its necessity as a hydrogen bond donor or acceptor.

The insights gained from such studies would be instrumental in formulating design principles. For instance, if analogues with a larger halogen at the 5-position show increased activity, it might suggest a hydrophobic binding pocket in the target protein. Similarly, if only one enantiomer is active, it would imply a specific three-dimensional fit is required for the biological interaction.

Without experimental data from such in vitro assays, any discussion of design principles for this compound remains speculative. The necessary detailed research findings and data tables to construct a scientifically accurate and authoritative account of its biological interactions are not currently available.

Uncharted Territory: The Synthetic Potential of this compound in Research

The field of organic synthesis is continually seeking novel building blocks to construct complex molecular architectures. One such compound, this compound, presents a unique combination of functional groups that suggests its potential utility in various synthetic applications. This article explores the theoretical and potential applications of this compound in research synthesis, drawing upon established chemical principles and the known reactivity of its constituent moieties. While direct research on this specific molecule is limited, its structural features allow for informed predictions of its role as a versatile synthetic intermediate.

Applications of 1 5 Chloro 2 Methoxyphenyl Propan 2 Ol in Research Synthesis

The strategic placement of a chloro, a methoxy (B1213986), and a secondary alcohol group on a substituted benzene (B151609) ring makes 1-(5-chloro-2-methoxyphenyl)propan-2-ol a molecule of interest for synthetic chemists. These functional groups offer multiple reaction sites, enabling its use in the assembly of more complex structures.

Organic building blocks are fundamental units used in the construction of larger, more intricate molecules. aksci.com The structure of this compound contains several key features that designate it as a valuable building block. The secondary alcohol can be a nucleophile or can be oxidized to a ketone, providing a handle for further functionalization. The aromatic ring, activated by the methoxy group and substituted with a chloro atom, is amenable to various coupling reactions.

The presence of both a hydroxyl group and a halogenated aromatic ring allows for sequential or orthogonal synthetic strategies. For instance, the hydroxyl group could be protected, followed by a Suzuki or Buchwald-Hartwig coupling at the chloro-position to introduce a new carbon-carbon or carbon-nitrogen bond. Subsequent deprotection and modification of the alcohol would then yield a more complex molecule. This approach allows for the controlled and stepwise assembly of molecular complexity.

Table 1: Potential Transformations of this compound as a Building Block

Reaction TypeReagents and ConditionsPotential Product Moiety
OxidationPCC, CH₂Cl₂1-(5-chloro-2-methoxyphenyl)propan-2-one
EtherificationNaH, R-X1-(5-chloro-2-alkoxyphenyl)propan-2-ol
EsterificationAcyl chloride, pyridine1-(5-chloro-2-methoxyphenyl)propan-2-yl ester
Suzuki CouplingArylboronic acid, Pd catalyst, base1-(5-aryl-2-methoxyphenyl)propan-2-ol
Buchwald-Hartwig AminationAmine, Pd catalyst, base1-(5-amino-2-methoxyphenyl)propan-2-ol

A precursor in organic synthesis is a compound that is used as the starting material for the preparation of another, more complex molecule through a series of reactions. Multi-step synthesis allows for the creation of complex target molecules by systematically building upon a simpler precursor. nih.gov The functional group array of this compound makes it an ideal precursor for a variety of advanced intermediates.

For example, the secondary alcohol can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities at the 2-position of the propane (B168953) chain. Furthermore, the chloro-substituent on the aromatic ring can be a site for metallation, such as through lithium-halogen exchange, to generate a nucleophilic aryl species that can react with various electrophiles.

The combination of these transformations in a multi-step sequence can lead to the synthesis of highly functionalized and structurally diverse intermediates that are valuable in medicinal chemistry and materials science. For instance, derivatives of this compound could serve as precursors to novel pharmaceutical scaffolds or functional organic materials.

The development of new synthetic methods is crucial for advancing the field of organic chemistry. This often involves exploring the reactivity of novel substrates to establish new reaction pathways or to refine existing ones. The unique electronic and steric properties of this compound make it a suitable candidate for use in synthetic method development.

Researchers could employ this molecule to test the scope and limitations of new catalytic systems. For example, its use in novel cross-coupling reactions could help to define the catalyst's tolerance to both the electron-donating methoxy group and the deactivating, sterically hindering propan-2-ol chain. The presence of multiple reactive sites could also be exploited to investigate the selectivity of new reagents or catalysts.

Furthermore, the chiral center at the 2-position of the propane chain means that enantiomerically pure forms of this compound could be used to develop and test new asymmetric transformations. This could include stereoselective oxidations, reductions, or substitutions, contributing to the broader toolkit of asymmetric synthesis.

Conclusion and Future Research Directions

Summary of Current Research Gaps for 1-(5-chloro-2-methoxyphenyl)propan-2-ol

The primary and most significant finding is the profound lack of empirical data and published research for this compound. The existing information is largely limited to database entries that provide predicted, rather than experimentally verified, properties. This points to a field ripe for foundational research. The specific gaps are categorized in the table below.

Table 1: Identified Research Gaps for this compound

Research AreaSpecific GapJustification and Required Investigation
Chemical Synthesis Lack of documented and optimized synthetic protocols.No peer-reviewed methods for the targeted synthesis, purification, and scale-up of this compound exist. Research is needed to explore various synthetic strategies, such as Grignard reactions with 5-chloro-2-methoxybenzaldehyde (B1307231) or reductions of a corresponding propanone precursor, to establish an efficient and reproducible route.
Spectroscopic & Structural Characterization Absence of a comprehensive, publicly available analytical dataset.Foundational characterization using Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy is required to create a definitive reference profile. X-ray crystallography would provide unambiguous structural confirmation and data on solid-state packing.
Stereochemistry No investigation into the compound's chirality.The presence of a chiral center at the C2 position of the propanol (B110389) chain means the compound exists as a pair of enantiomers. No research has been conducted on the asymmetric synthesis of individual enantiomers or the resolution of the racemic mixture.
Physicochemical Properties Unverified physical and chemical constants.Basic properties such as melting point, boiling point, solubility in various solvents, and partition coefficient (LogP) have not been experimentally determined. These are crucial for any further study or application.
Reactivity and Chemical Behavior No studies on its chemical reactivity or potential as a synthetic intermediate.The compound's potential for further functionalization—such as oxidation of the alcohol, etherification, or further modification of the aromatic ring—is completely unexplored. Its stability under various conditions is also unknown.

Emerging Research Opportunities in Substituted Arylpropanol Chemistry

The field of substituted arylpropanol chemistry is an active area of research, driven by the utility of these structures as key intermediates and pharmacophores in medicinal chemistry and materials science. Modern chemical research is often interdisciplinary, connecting fields like organic synthesis with materials science and biology. columbia.edu The gaps in knowledge for this compound can be contextualized within these broader, promising research trends.

Asymmetric Catalysis: A major thrust in modern organic synthesis is the development of catalytic methods to produce single enantiomers of chiral molecules. The arylpropanol scaffold is a common target for asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone. Applying advanced catalytic systems to the synthesis of (R)- or (S)-1-(5-chloro-2-methoxyphenyl)propan-2-ol could provide valuable insights into catalyst-substrate interactions for this substitution pattern.

Development of Novel Analytical Methods: The unambiguous characterization of regioisomers and enantiomers of complex molecules like substituted arylpropanols is a continuing analytical challenge. There are opportunities to develop and apply advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) or chiral high-performance liquid chromatography (HPLC), for the separation and analysis of this compound and its relatives.

High-Throughput Synthesis and Screening: The principles of modular synthesis can be applied to the arylpropanol core. By developing a robust synthesis for the title compound, a foundation is laid for creating a library of related analogues with variations in the aryl substitution or the propanol side chain. Such libraries are valuable in discovery research.

Computational Chemistry: In the absence of experimental data, computational modeling provides a powerful tool. Density Functional Theory (DFT) calculations can predict spectroscopic signatures (NMR, IR), bond energies, and reaction pathways, which can guide future experimental work and help interpret results.

Future Directions for Comprehensive Understanding of this compound

A systematic, multi-step research program is necessary to move this compound from a chemical curiosity to a well-characterized compound. The following outlines a logical progression for future research.

Establishment of a Validated Synthetic Route: The immediate priority is the development and publication of a high-yield, reproducible synthesis. This work should include a full account of the reaction optimization, purification protocol (e.g., chromatography or distillation), and confirmation of the product's identity.

Comprehensive Spectroscopic and Physicochemical Characterization: Once a pure sample is obtained, it must be subjected to a full battery of analytical techniques as detailed in Table 1. This will create a public, citable reference dataset for all future research. The experimental determination of its fundamental physical properties is a critical part of this stage.

Chiral Separation and Analysis: The racemic mixture should be resolved using chiral chromatography. The separated enantiomers must be characterized independently, including the determination of their specific optical rotation, to provide a complete stereochemical profile.

Exploratory Reactivity Studies: A systematic investigation of the compound's reactivity should be undertaken. This would involve subjecting it to common synthetic transformations (e.g., oxidation, esterification, etherification) to map its chemical behavior and assess its utility as a versatile building block for more complex molecules.

Comparative and Computational Analysis: The experimental findings should be compared with data for isomeric and related compounds, such as 1-(3-chloro-2-methoxyphenyl)propan-2-ol, to understand how the substituent positions influence properties. nih.gov This experimental work should be augmented with computational studies to build a robust predictive model for this class of compounds.

By pursuing this structured approach, the scientific community can systematically close the existing knowledge gaps, transforming this compound into a fully characterized chemical entity and unlocking its potential for future scientific discovery.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-chloro-2-methoxyphenyl)propan-2-ol, and how do reaction conditions (e.g., catalysts, temperature) impact yield?

A practical approach involves nucleophilic substitution or Friedel-Crafts alkylation, leveraging methoxyphenyl precursors. For example, thionyl chloride or methanesulfonyl chloride with base can facilitate hydroxyl group activation (e.g., converting alcohols to leaving groups) . Temperature control (e.g., 0–25°C) minimizes side reactions, while catalysts like Lewis acids (AlCl₃) enhance electrophilic aromatic substitution efficiency. Yields are optimized by maintaining anhydrous conditions and stoichiometric ratios of reagents .

Advanced: How can researchers address contradictory data in reported physical properties (e.g., melting point) for this compound?

Discrepancies often arise from impurities or polymorphic forms. Techniques include:

  • Differential Scanning Calorimetry (DSC): Confirm melting point consistency and detect polymorphs.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for reliable data) .
  • Recrystallization: Use solvents like ethanol/water mixtures to isolate pure crystalline forms. Cross-referencing with spectral data (NMR, IR) ensures structural integrity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (H332 hazard) .
  • Emergency Measures: For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Skin contact requires immediate rinsing with water for 15 minutes .

Advanced: Which analytical techniques are most effective for determining the stereochemical configuration of this compound?

  • X-Ray Crystallography: Resolves absolute configuration using single-crystal diffraction (e.g., orthorhombic P212121 space group parameters as in related compounds) .
  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Optical Rotation: Compare experimental [α]D values with literature to confirm enantiomeric purity .

Basic: How do the chloro and methoxy substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

The methoxy group (-OCH₃) is ortho/para-directing and activating due to electron donation via resonance, favoring substitution at the 2- and 4-positions. The chloro group (-Cl) is weakly deactivating (electron-withdrawing via induction) but meta-directing. In this compound, the methoxy group at position 2 directs incoming electrophiles to position 5 (para to methoxy), while the chloro at position 5 may sterically hinder further substitution .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro pharmacological studies?

  • Salt Formation: React with HCl or sodium hydroxide to generate water-soluble ionic forms.
  • Co-Solvents: Use DMSO/water or ethanol/water mixtures (≤10% organic solvent to maintain biocompatibility).
  • Cyclodextrin Inclusion Complexes: Enhance solubility via host-guest interactions .

Advanced: How can computational modeling (e.g., QSPR, DFT) predict the biological activity or stability of this compound?

Quantum chemical calculations (e.g., density functional theory) model electronic properties (HOMO-LUMO gaps) to predict reactivity and degradation pathways. Quantitative Structure-Property Relationship (QSPR) models correlate logP values with membrane permeability, while molecular docking screens potential protein targets (e.g., kinases or GPCRs) .

Basic: What purification techniques are optimal for isolating this compound post-synthesis?

  • Distillation: Fractional distillation under reduced pressure (e.g., boiling point ~329°C at 760 mmHg) .
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) .
  • Recrystallization: Ethanol or acetone as solvents .

Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?

The secondary alcohol group is prone to acid-catalyzed dehydration (forming alkenes) or oxidation (to ketones). Under basic conditions, nucleophilic substitution may occur if a leaving group is present. Stability studies (TGA/DSC) and pH-rate profiling quantify degradation kinetics .

Basic: How is the compound’s purity validated before use in kinetic or thermodynamic studies?

  • NMR Spectroscopy: Integrate proton peaks to detect impurities (e.g., residual solvents).
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values.
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

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